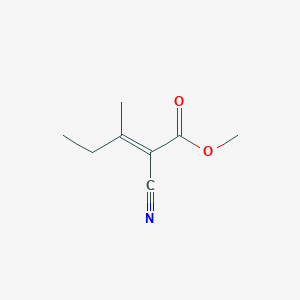

Methyl 2-Cyano-3-methyl-2-pentenoate E/Z conformers Mixture

Description

Methyl 2-cyano-3-methyl-2-pentenoate (C₈H₁₁NO₂) is an α,β-unsaturated ester characterized by a cyano group at the α-position and a methyl substituent at the β-position of the pentenoate backbone. The compound exists as a mixture of E (trans) and Z (cis) conformers due to restricted rotation around the C2–C3 double bond (Figure 1). The molecular structure, confirmed via crystallographic and spectroscopic analyses, highlights the planar geometry of the conjugated system, with the cyano group (-CN) and methyl ester (-COOCH₃) contributing to its electron-withdrawing and polar properties .

The E/Z isomerism arises from the spatial arrangement of substituents: the Z conformer places the cyano and methyl groups on the same side of the double bond, while the E conformer positions them oppositely. This structural duality impacts physicochemical properties, such as dipole moment, solubility, and reactivity, making the compound a subject of interest in synthetic organic chemistry and materials science.

Properties

CAS No. |

102363-72-4 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

methyl (E)-2-cyano-3-methylpent-2-enoate |

InChI |

InChI=1S/C8H11NO2/c1-4-6(2)7(5-9)8(10)11-3/h4H2,1-3H3/b7-6+ |

InChI Key |

YFTKFYMUKUWANJ-VOTSOKGWSA-N |

Isomeric SMILES |

CC/C(=C(\C#N)/C(=O)OC)/C |

Canonical SMILES |

CCC(=C(C#N)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-Cyano-3-methyl-2-pentenoate E/Z conformers Mixture can be synthesized through various synthetic routes. One common method involves the reaction of 3-methyl-2-pentenoic acid with cyanide ion in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 50-70°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Stereochemical Considerations

The E/Z isomerism arises from the relative priorities of substituents on the double bond (C2 and C3):

-

Z-isomer : Higher-priority groups (cyano and ester) are on the same side .

-

E-isomer : These groups are on opposite sides .

This geometric distinction impacts reaction pathways, selectivity, and product distributions .

Epoxidation

The electron-deficient double bond undergoes epoxidation with peracids (e.g., mCPBA):

-

Outcome : Forms a mixture of epoxide diastereomers, with selectivity influenced by steric effects of the methyl and cyano groups.

-

Mechanism : Syn-addition of oxygen across the double bond, consistent with alkenes of similar electronic character .

Hydrolysis

The ester and cyano groups participate in hydrolysis under acidic or basic conditions:

-

Ester Hydrolysis :

-

Cyano Hydrolysis :

Conjugate Addition

The α,β-unsaturated system acts as a Michael acceptor:

-

Nucleophiles : Thiols, amines, or organocuprates attack the β-carbon.

-

Example : Reaction with Grignard reagents (e.g., MeMgBr) yields γ-substituted products, with stereochemistry dictated by the E/Z configuration .

Thermal and Catalytic Isomerization

E/Z interconversion occurs under thermal or metal-catalyzed conditions:

-

Thermal : Heating (>100°C) promotes rotation via a diradical intermediate, favoring the thermodynamically stable E-isomer .

-

Catalytic : PdCl2(MeCN)2 facilitates isomerization through a π-allyl hydride mechanism .

Cross-Metathesis

In the presence of molybdenum-based catalysts, selective (Z)-alkene formation is achievable under kinetic control .

Mechanistic Insights

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "Methyl 2-Cyano-3-methyl-2-pentenoate E/Z conformers Mixture":

Scientific Research Applications

- (E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester: This compound is noted as an intermediate in the preparation of Ethosuximide .

- Z-2-cyano group pentenoate compounds: These are a class of special Photosystem II (PSII) electron transfer inhibitors, and studies show that slight structural variations can significantly influence their activity in Hill reactions . The introduction of a fluorine atom at the para position of the aromatic ring in cyano group pentenoate compounds, along with the introduction of an (S)-configuration carbon atom between the aromatic ring and amido groups, can result in compounds with herbicidal activity . For example, Z-2-cyano group-3-(N-(S)-Alpha-Methyl p-fluorin benzyl amine group)-2-pentenoic acid ethoxy ethyl ester (H-0306) can prevent and kill multiple weeds .

- Naphthalenes and Quinolines: A synthetic route to highly functionalized naphthalenes and quinolines has been developed using domino reactions between Morita–Baylis–Hillman (MBH) .

- Methyl (E)-2-methyl-3-(p-methoxyphenyl)-2-pentenoate: The preparation of Methyl (E)-2-methyl-3-(p-methoxyphenyl)-2-pentenoate is described in .

Mechanism of Action

The mechanism of action of Methyl 2-Cyano-3-methyl-2-pentenoate E/Z conformers Mixture involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the double bond allows for various addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with methyl 2-cyano-3-methyl-2-pentenoate but differ in substituents or backbone configuration:

Key Observations :

- Cyano Group Influence: The presence of the -CN group in methyl 2-cyano-3-methyl-2-pentenoate and ethyl 2-cyano-3-phenyl-2-butenoate enhances electrophilicity at the β-carbon, facilitating nucleophilic additions (e.g., Michael additions). In contrast, ethyl 3-methyl-2-pentenoate lacks this group, reducing its reactivity toward nucleophiles .

- Steric and Electronic Effects: The phenyl group in ethyl 2-cyano-3-phenyl-2-butenoate introduces steric bulk and electron-withdrawing resonance effects, stabilizing the E conformer due to reduced steric clash between -CN and -C₆H₅. For methyl 2-cyano-3-methyl-2-pentenoate, the smaller methyl group allows a more balanced E/Z equilibrium .

Physicochemical Properties

Substituent variations significantly alter physical properties:

Notes:

- The cyano group increases polarity and boiling points in cyano-containing compounds compared to non-cyano analogs.

- Ethyl 2-cyano-3-phenyl-2-butenoate’s aryl group elevates molecular weight and melting points but reduces solubility in non-polar solvents .

Conformer Stability and Reactivity

- Methyl 2-Cyano-3-methyl-2-pentenoate: The E conformer is slightly favored in polar solvents due to dipole stabilization, whereas the Z conformer may dominate in non-polar media. Steric hindrance between the methyl and ester groups in the Z form is minimal due to the smaller methyl substituent .

- Ethyl 2-Cyano-3-phenyl-2-butenoate: The bulky phenyl group destabilizes the Z conformer, leading to a higher E/Z ratio (e.g., 3:1 in toluene). This steric effect is absent in the methyl-substituted analog .

- Ethyl 3-Methyl-2-pentenoate: Lacks the cyano group, resulting in a fixed Z configuration (cis) stabilized by conjugation between the ester and alkene .

Biological Activity

Methyl 2-cyano-3-methyl-2-pentenoate, also known as ethyl 2-cyano-3-methyl-2-pentenoate, is an organic compound notable for its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications based on recent research findings.

Biological Activities

Research indicates that methyl 2-cyano-3-methyl-2-pentenoate exhibits several significant biological activities:

Synthesis Methods

The synthesis of methyl 2-cyano-3-methyl-2-pentenoate can be achieved through various methods, including:

- Radical Approaches : Utilizing catalysts to facilitate protodeboronation followed by homologation reactions.

- Organic Transformations : The compound serves as an intermediate in synthesizing complex organic molecules, particularly in pharmaceutical applications.

Comparative Analysis with Similar Compounds

The unique structure of methyl 2-cyano-3-methyl-2-pentenoate can be compared with other related compounds to highlight its distinct properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-Cyano-3-methylcrotonate | C₉H₁₃NO₂ | Contains a crotonate moiety; different reactivity |

| Methyl 2-Cyanoacrylate | C₆H₇NO₂ | Known for rapid polymerization; used in adhesives |

| Ethyl 4-Cyano-3-methylbutenoate | C₉H₁₃NO₂ | Features additional carbon chain; varied steric effects |

This table illustrates how the structural arrangement and functional groups influence both chemical behavior and biological activity.

Case Studies and Research Findings

Several studies have focused on the biological implications of methyl 2-cyano-3-methyl-2-pentenoate:

- Antimicrobial Activity Study : A recent investigation demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, supporting its potential as a natural antimicrobial agent.

- In Vitro Anti-inflammatory Effects : In vitro assays indicated that methyl 2-cyano-3-methyl-2-pentenoate reduced pro-inflammatory cytokine production in macrophages, suggesting its application in treating inflammatory diseases.

- Cancer Cell Line Studies : Preliminary results from studies involving cancer cell lines showed that the compound induced apoptosis in specific cancer types, highlighting its potential as an anticancer therapeutic agent.

Q & A

Q. How do solvent polarity and proticity affect the E/Z equilibrium?

- Methodology : Measure equilibrium constants () in solvents like DMSO, THF, and methanol using NMR integration. Correlate with Kamlet-Taft solvent parameters (polarity, hydrogen-bonding capacity). Protic solvents may stabilize the Z isomer via hydrogen bonding to the cyano group .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.